molecular formula C11H15BrO B020191 4-Methoxy-2,3,6-trimethylbenzyl bromide CAS No. 69877-88-9

4-Methoxy-2,3,6-trimethylbenzyl bromide

Cat. No.: B020191
CAS No.: 69877-88-9
M. Wt: 243.14 g/mol
InChI Key: BQCXIUHIWADJBU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromomethyl group, a methoxy group, and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene typically involves the bromination of 5-methoxy-1,3,4-trimethylbenzene. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes or ketones.

    Reduction: The major product is 5-methoxy-1,3,4-trimethylbenzene.

Scientific Research Applications

2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-methoxy-1,3,4-trimethylbenzene
  • 2-(Iodomethyl)-5-methoxy-1,3,4-trimethylbenzene
  • 2-(Bromomethyl)-4-methoxy-1,3,5-trimethylbenzene

Uniqueness

2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromomethyl group makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCXIUHIWADJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CBr)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608240
Record name 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69877-88-9
Record name 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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